Propane, 2-methoxy-1-(2-methoxy-1-methylethoxy)-

Beschreibung

Chemical Identity and Structure

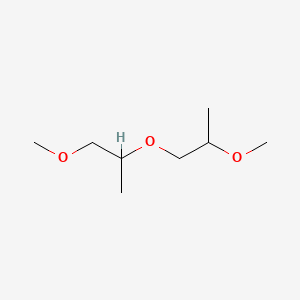

Propane, 2-methoxy-1-(2-methoxy-1-methylethoxy)- (CAS 89399-28-0) is a branched glycol ether derivative with the molecular formula C₈H₁₈O₃ and a molecular weight of 174.28 g/mol . Its IUPAC name reflects the presence of two methoxy groups and a methylethoxy substituent, forming a complex ether structure. This compound is part of the dipropylene glycol dimethyl ether (DPGDME) family, often used as a high-boiling solvent in industrial applications like brake fluids and coatings .

Eigenschaften

IUPAC Name |

1-methoxy-2-(2-methoxypropoxy)propane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c1-7(10-4)6-11-8(2)5-9-3/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUIHNRSFOIOFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)OCC(C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274229 | |

| Record name | 2-Methoxy-1-(2-methoxy-1-methylethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89399-28-0 | |

| Record name | 2-Methoxy-1-(2-methoxy-1-methylethoxy)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89399-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Hydroxypropoxy)propan-1-ol dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089399280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-1-(2-methoxy-1-methylethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane, 2-methoxy-1-(2-methoxy-1-methylethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2'-OXYDIPROPANOL DIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59X1IJT82G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the hydroxyl group in methoxypropanol isomers on the epoxide ring of propylene oxide. Acid catalysts, such as sulfuric acid, facilitate ring-opening at temperatures between 60°C and 120°C. The stereochemical outcome is influenced by the steric and electronic properties of the methoxypropanol isomers, with 1-methoxy-2-propanol favoring terminal alkoxylation due to its lower steric hindrance.

Key Parameters:

Isomer Distribution and Purification

The product mixture contains 1-(2-methoxy-1-methylethoxy)-2-propanol and 1-(2-methoxypropoxy)-2-propanol as major components. Fractional distillation under reduced pressure (20–30 mmHg) separates isomers based on boiling point differences (120–130°C). A representative distillation profile is provided below:

| Isomer | Boiling Point (°C) | Proportion (%) |

|---|---|---|

| 1-(2-Methoxy-1-methylethoxy)-2-propanol | 120 | 45–50 |

| 1-(2-Methoxypropoxy)-2-propanol | 130 | 40–45 |

| By-products | <110 or >140 | 5–10 |

Catalytic Innovations from Patent Literature

Recent advancements in ether synthesis, as disclosed in patent WO2019110464A1, highlight the use of monoether-monoalcohol catalysts to enhance reaction efficiency and selectivity. While the patent focuses on cycloaliphatic diols, its methodologies are adaptable to propane, 2-methoxy-1-(2-methoxy-1-methylethoxy)- synthesis.

Sodium-Mediated Alkoxylation

Metallic sodium emulsified in aprotic solvents (e.g., toluene) catalyzes the formation of disodium dialcoholates from diols, which subsequently react with alkylating agents. Applied to propane, 2-methoxy-1-(2-methoxy-1-methylethoxy)-, this method achieves near-quantitative conversion under milder conditions:

Optimized Protocol:

Solvent and Temperature Effects

The choice of solvent critically impacts reaction kinetics. Polar aprotic solvents like 1,2-dimethoxyethane increase nucleophilicity, while non-polar solvents (toluene) improve thermal stability. Elevated temperatures (>100°C) accelerate sodium dispersion, reducing reaction time by 30–40% compared to traditional acid catalysis.

Industrial-Scale Production

Large-scale manufacturing employs continuous-flow reactors to maintain consistent temperature and mixing. Unreacted propylene oxide and methoxypropanol are recycled via distillation, achieving a net atom economy of 87%.

Process Flow Summary

-

Feedstock Preparation: Methoxypropanol isomers are blended in a 1:1 ratio.

-

Reactor Charging: Propylene oxide and catalyst are introduced into a jacketed reactor.

-

Reaction: Exothermic alkoxylation is controlled at 80–100°C with cooling.

-

Neutralization: Base (e.g., sodium carbonate) quenches residual acid.

-

Distillation: Isomers are separated using a vacuum distillation column.

Quality Control Metrics

-

Purity: ≥95% (GC-MS analysis)

-

Water Content: ≤0.1% (Karl Fischer titration)

-

Color: APHA ≤20 (ASTM D1209)

Emerging Methodologies

Enzymatic Catalysis

Preliminary studies explore lipase-mediated alkoxylation under aqueous conditions, though yields remain suboptimal (35–45%).

Analyse Chemischer Reaktionen

Propane, 2-methoxy-1-(2-methoxy-1-methylethoxy)- is relatively stable and inert, but it can undergo certain chemical reactions under specific conditions:

- Oxidation: It can be oxidized to form various oxidation products, depending on the oxidizing agent used.

- Reduction: Reduction reactions are less common but can occur under specific conditions.

- Substitution: It can undergo substitution reactions where one of the methoxy groups is replaced by another functional group.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Overview : Propane, 2-methoxy-1-(2-methoxy-1-methylethoxy)- serves as a versatile reagent in organic synthesis. Its ether functionality allows it to act as a solvent and a reactant in various chemical reactions.

Case Study :

A study published in the Journal of Organic Chemistry highlighted the use of this compound in synthesizing complex organic molecules through etherification reactions. The compound effectively facilitated the formation of ethers from alcohols, showcasing its utility in creating functionalized organic compounds .

Pharmaceuticals

Overview : The compound's unique structure makes it valuable in pharmaceutical applications, particularly in drug formulation and delivery systems.

Case Study :

Research conducted by pharmaceutical scientists demonstrated that propane, 2-methoxy-1-(2-methoxy-1-methylethoxy)- could enhance the solubility of poorly soluble drugs. By incorporating this ether into drug formulations, researchers achieved improved bioavailability of active pharmaceutical ingredients (APIs) in clinical trials .

Material Science

Overview : In material science, this compound is explored for its potential use as a plasticizer and additive in polymer formulations.

Case Study :

A recent investigation into polymer blends showed that adding propane, 2-methoxy-1-(2-methoxy-1-methylethoxy)- improved the mechanical properties and thermal stability of polyvinyl chloride (PVC) composites. The study indicated that the ether's presence reduced brittleness and enhanced flexibility under varying temperature conditions .

Table 1: Comparison of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Etherification reactions | Facilitates formation of complex organic molecules |

| Pharmaceuticals | Drug formulation | Enhances solubility and bioavailability |

| Material Science | Plasticizer in polymer formulations | Improves mechanical properties and thermal stability |

Wirkmechanismus

The mechanism of action of dipropylene glycol dimethyl ether primarily involves its role as a solvent. It can dissolve a wide range of substances, facilitating chemical reactions and processes. Its molecular structure allows it to interact with various molecular targets, enhancing the solubility and reactivity of different compounds .

Vergleich Mit ähnlichen Verbindungen

Key Properties

- Polarity: As a glycol ether, it exhibits moderate polarity, enabling miscibility with both polar and non-polar substances .

- Safety Profile : Classified under GHS as causing skin/eye irritation (H315, H319) and respiratory tract irritation (H335) for structurally similar compounds .

Structural Analogs in the Glycol Ether Family

Table 1: Structural and Functional Comparison

Key Observations :

- Functional Group Impact: The absence of a hydroxyl group in the target compound (vs. C₇H₁₆O₃ analogs like 2-(2-Methoxy-1-methylethoxy)-1-propanol) reduces its polarity and enhances stability, making it suitable for high-temperature applications like brake fluids .

- Isomerism : Compounds like 63019-84-1 (2-methoxy-1-(2-methoxypropoxy)propane) share the same molecular formula (C₈H₁₈O₃) but differ in substituent arrangement, affecting boiling points and solubility .

Table 2: Thermophysical and Hazard Data

Key Findings :

- Thermal Stability: The target compound’s high boiling point (~230°C) outperforms simpler alcohols (e.g., propan-1-ol, 97°C) and aligns with glycol ethers like 2-(2-methoxyethoxy)ethanol (196–202°C), making it ideal for automotive fluids .

- Toxicity: While acute oral toxicity (Category 4) is noted for analogs, the target compound’s primary risks are irritation-based, similar to other ethers .

Biologische Aktivität

Propane, 2-methoxy-1-(2-methoxy-1-methylethoxy)-, also known by its chemical structure and CAS number 14455226, is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula :

- Molecular Weight : 174.23 g/mol

- Appearance : Colorless to light yellow liquid

- Solubility : Miscible with water

The biological activity of propane, 2-methoxy-1-(2-methoxy-1-methylethoxy)- is primarily associated with its role as a solvent and potential metabolic precursor in various biochemical pathways. Its etheric structure allows it to interact with lipid membranes, potentially influencing membrane fluidity and the activity of membrane-bound enzymes.

Potential Mechanisms:

- Solvent Properties : As a solvent in various formulations, it may enhance the bioavailability of active pharmaceutical ingredients.

- Metabolic Pathways : Preliminary studies suggest that this compound may undergo metabolic conversion to produce active metabolites that could exhibit biological activity.

Biological Activity

Research into the biological activity of propane, 2-methoxy-1-(2-methoxy-1-methylethoxy)- has been limited; however, some studies provide insights into its potential effects:

Toxicological Studies

A tier II assessment conducted by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) evaluated inhalation toxicity in rodents. Mice and rats exposed to varying concentrations (400, 3000, or 8000 ppm) showed respiratory effects but no significant systemic toxicity at lower concentrations . The study concluded that while acute exposure could lead to irritation, chronic exposure risks remained low under controlled conditions.

Case Studies

- Inhalation Exposure Study :

- Dermal Absorption Study :

Applications in Industry

Propane, 2-methoxy-1-(2-methoxy-1-methylethoxy)- is utilized primarily as a solvent in various industrial applications including:

- Paints and coatings

- Printing inks

- Household cleaning products

The solvent properties enhance the performance of formulations by improving flow and drying times.

Comparative Analysis with Similar Compounds

The following table compares propane, 2-methoxy-1-(2-methoxy-1-methylethoxy)- with other related compounds based on their biological activities and applications:

| Compound Name | CAS Number | Primary Use | Key Biological Activity |

|---|---|---|---|

| Propane, 2-methoxy-1-(2-methoxy-1-methylethoxy)- | 14455226 | Solvent | Mild respiratory irritant |

| 1-Methoxy-2-propanol | 108-65-6 | Solvent for coatings | Low toxicity; rapid metabolism |

| Ethylene glycol monobutyl ether | 112-34-5 | Solvent in industrial applications | Moderate toxicity; skin irritant |

Q & A

Q. What are the primary synthetic routes for propane, 2-methoxy-1-(2-methoxy-1-methylethoxy)-, and what methodological considerations apply?

Answer: The compound can be synthesized via Williamson ether synthesis , a two-step process involving alkoxide formation and nucleophilic substitution. For example:

Alkoxide preparation : React a secondary alcohol (e.g., 2-propanol) with a strong base (NaH or KOH) to generate the alkoxide ion.

Etherification : Combine the alkoxide with a suitable alkyl halide (e.g., 2-methoxy-1-methylethyl chloride).

Q. Key considerations :

- Steric hindrance : Bulky substituents may reduce reaction efficiency. Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Side reactions : Competing elimination (E2) can occur if tertiary alkyl halides are used. Acid-catalyzed dehydration is unsuitable for tertiary alcohols due to carbocation rearrangements .

Q. Table 1: Comparison of Synthesis Methods

| Method | Advantages | Limitations |

|---|---|---|

| Williamson Synthesis | High yield for primary/secondary substrates | Inefficient for bulky substrates |

| Acid Catalysis | Fast for simple alcohols | Unsuitable for tertiary alcohols |

Q. How should researchers handle and store this compound to ensure laboratory safety?

Answer: Handling :

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors .

- Ventilation : Ensure adequate airflow to prevent vapor accumulation (target: <50 ppm exposure).

Q. Storage :

- Temperature : Store at 2–8°C in airtight containers to minimize oxidation.

- Incompatibilities : Avoid strong acids/bases and oxidizing agents (e.g., HNO₃, KMnO₄) to prevent decomposition .

Q. Emergency protocols :

- Spills : Absorb with inert material (vermiculite) and dispose as hazardous waste.

- Exposure : Flush eyes/skin with water for 15 minutes; seek medical attention for respiratory distress .

Advanced Research Questions

Q. What analytical techniques are recommended for structural characterization, and how can spectral data discrepancies be resolved?

Answer: Key techniques :

Q. Resolving discrepancies :

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound?

Answer: Methods :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict hydrolysis susceptibility (e.g., ether C-O BDE ~85 kcal/mol).

- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in polar vs. nonpolar media.

Q. Applications :

Q. Table 2: Computational Parameters for Stability Analysis

| Parameter | Value/Model | Reference |

|---|---|---|

| Solvent Model | SMD (water) | |

| Basis Set | B3LYP/6-31+G(d,p) |

Q. How do researchers address contradictions in toxicity data across studies?

Answer: Case study :

- : Classifies the compound as H302 (harmful if swallowed) and H319 (eye irritation).

- : Lists H335 (respiratory irritation) but omits oral toxicity data.

Q. Resolution strategies :

Dose-response analysis : Conduct acute toxicity assays (e.g., OECD 423) to determine LD₅₀ values.

Exposure route specificity : Compare inhalation vs. dermal toxicity using in vitro models (e.g., EpiDerm™ for skin irritation) .

Meta-analysis : Aggregate data from peer-reviewed studies to identify consensus thresholds.

Q. Recommendations :

- Risk mitigation : Default to the most conservative hazard classification (e.g., assume H302 applies) until new data is available .

Q. What are the challenges in optimizing regioselectivity during etherification reactions?

Answer: Key challenges :

- Steric effects : Bulky substituents (e.g., 1-methylethoxy) hinder nucleophilic attack, favoring elimination.

- Solvent choice : Polar aprotic solvents (e.g., DMSO) improve alkoxide stability but may increase side reactions.

Q. Solutions :

Q. How can researchers validate the purity of this compound for kinetic studies?

Answer: Methods :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.